4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMWUNIFCEILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016701-95-3 | |
| Record name | 4-cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of m-Trifluoromethyl Fluorobenzene
The initial step in one pathway involves brominating m-trifluoromethyl fluorobenzene to introduce a bromine atom at the para position relative to the trifluoromethyl group. This reaction employs dibromohydantoin (C₅H₆Br₂N₂O₂) as the brominating agent in a mixture of glacial acetic acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, polarizing the dibromohydantoin to generate Br⁺ ions, which undergo electrophilic substitution. The reaction proceeds under reflux for 5–7 hours, yielding 4-bromo-2-(trifluoromethyl)fluorobenzene with >98% purity.
Cyano Substitution via Ullmann-Type Coupling
The bromine atom is subsequently replaced with a cyano group using a copper-mediated Ullmann reaction. In this step, 4-bromo-2-(trifluoromethyl)fluorobenzene reacts with cuprous cyanide (CuCN) in quinoline at elevated temperatures (190–200°C). Quinoline serves as a coordinating solvent, stabilizing the copper catalyst and facilitating the nucleophilic displacement of bromine by the cyanide ion. This step produces 4-cyano-2-(trifluoromethyl)fluorobenzene with a yield of 70–75%.
Sulfonation and Chlorination
Chlorosulfonation of the Cyano Intermediate
The introduction of the sulfonyl chloride group is achieved through chlorosulfonation. 4-Cyano-2-(trifluoromethyl)fluorobenzene is treated with chlorosulfonic acid (ClSO₃H) at 150–160°C, leading to the formation of the sulfonyl chloride moiety. The reaction mechanism involves the generation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂). This step must be carefully controlled to avoid over-sulfonation, which could lead to byproducts.
Purification and Isolation
The crude product is purified via recrystallization from toluene, yielding 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride with a purity exceeding 99%. The use of toluene minimizes the solubility of impurities, ensuring high product quality.
Alternative Pathways and Comparative Analysis
Direct Sulfonation of Pre-Functionalized Intermediates
An alternative route involves sulfonating 2-(trifluoromethyl)benzonitrile directly. This method uses fuming sulfuric acid (20% SO₃) to introduce the sulfonic acid group, followed by chlorination with phosphorus pentachloride (PCl₅). While this approach reduces the number of steps, it suffers from lower regioselectivity and yields (~60%) due to competing side reactions at the meta position.
Comparative Performance of Synthetic Routes
The table below summarizes the efficiency of the two primary methods:
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination-Cyanation | m-Trifluoromethyl fluorobenzene | CuCN, ClSO₃H | 73–75 | >99 |
| Direct Sulfonation | 2-(Trifluoromethyl)benzonitrile | SO₃, PCl₅ | 60–65 | 95–97 |
The bromination-cyanation route offers superior yield and purity, albeit requiring more steps. The direct method, though shorter, is less efficient due to side reactions.
Mechanistic Insights and Reaction Optimization
Role of Electron-Withdrawing Groups
The trifluoromethyl group’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the para position. This directing effect ensures high regioselectivity during bromination and sulfonation steps.
Catalyst and Solvent Effects
The use of quinoline in the cyanation step enhances reaction efficiency by stabilizing the Cu(I) catalyst and preventing its oxidation. Similarly, glacial acetic acid in the bromination step protonates dibromohydantoin, facilitating Br⁺ generation.
Temperature and Time Considerations
Elevated temperatures (190–200°C) are critical for the Ullmann reaction, as they overcome the activation energy barrier for copper-mediated coupling. Prolonged reaction times (>20 hours) in the cyanation step ensure complete conversion but risk decomposition of the cyanide source.
Challenges and Mitigation Strategies
Byproduct Formation
Side products such as 3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride may form during sulfonation. These are minimized by precise temperature control and stoichiometric excess of chlorosulfonic acid.
Applications and Derivatives
The sulfonyl chloride group in This compound serves as a versatile handle for synthesizing sulfonamides and sulfonate esters. For example, reaction with amines produces sulfonamide derivatives, which are potent enzyme inhibitors in drug discovery .
Chemical Reactions Analysis
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reagents like potassium fluoride.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include thionyl chloride, potassium fluoride, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate for Pharmaceutical Compounds:
- 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. Its ability to inhibit transient receptor potential A1 ion channels positions it as a valuable precursor for drug development .
-
Synthesis of Sulfonamides:
Compound Yield Reaction Conditions N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide 72% Reaction with pyridine in water 3-(4-Trifluoromethyl-benzenesulfonylamino)-4-methoxy-N-phenyl-benzamide 65.4% With triethylamine in dichloromethane at room temperature - Proteomics Research:
Case Studies
Case Study 1: Inhibition of TRPA1 Ion Channel
Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibition of the TRPA1 ion channel, which is implicated in pain sensation and inflammatory responses. These findings highlight its potential therapeutic applications in pain management .
Case Study 2: Synthesis of Anticancer Agents
A study focused on synthesizing novel anticancer agents involved using this compound as a key intermediate. The resulting compounds displayed significant cytotoxicity against various cancer cell lines, showcasing the compound's versatility in drug discovery .
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity is utilized in the development of inhibitors or probes that can selectively target specific molecular pathways .
Comparison with Similar Compounds
Key Compounds for Comparison:
4-(Trifluoromethyl)benzenesulfonyl chloride (CAS 2923-18-4*)
3-(Trifluoromethyl)benzenesulfonyl chloride (CAS 360-64-5)
4-Fluoro-2-methylbenzenesulfonyl chloride (CAS 1003-89-4*)
Table 1: Structural and Physical Properties
Note: CAS numbers marked with () are inferred from analogous structures due to incomplete evidence.*
Reactivity and Stability
- Electron-Withdrawing Effects : The dual -CN and -CF₃ groups in the target compound create a stronger electron-deficient aromatic ring compared to analogs with single substituents (e.g., 4-CF₃ or 3-CF₃). This increases electrophilicity at the sulfur center, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .
- Stability : Sulfonyl chlorides with electron-withdrawing groups are generally moisture-sensitive. The -CN group in the target compound likely accelerates hydrolysis, necessitating anhydrous storage .
Physical Properties and Handling
- Molecular Weight : The target compound has a higher molecular weight (269.63 vs. 244.62 for 4-CF₃ analog), likely resulting in lower volatility.
- Safety : All sulfonyl chlorides require precautions (gloves, ventilation). The target compound’s hazard statements are unspecified but align with typical sulfonyl chloride risks (corrosivity, toxicity) .
Biological Activity
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride is a specialized organic compound with significant applications in medicinal chemistry and materials science. Its unique structure, characterized by a cyano group and a trifluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group, enhances its reactivity and utility in various chemical reactions. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
- Chemical Formula: C₈H₃ClF₃NO₂S
- Molecular Weight: 269.63 g/mol
- Functional Groups: Cyano (-C≡N), Trifluoromethyl (-CF₃), Sulfonyl chloride (-SO₂Cl)
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing several biochemical pathways:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, facilitating the compound's penetration into biological membranes and interaction with intracellular receptors.
- Metabolic Pathways : The compound undergoes hydrolysis and oxidation, leading to various metabolites that may exhibit distinct biological activities.
Antiviral Activity
Research indicates that compounds similar to this compound have demonstrated antiviral properties. For instance, fluorinated derivatives have shown effectiveness against HIV-1 by inhibiting viral replication through interaction with viral enzymes .
Antitumor Activity
Studies have suggested that derivatives of this compound may possess antitumor activity. For example, similar compounds have been found to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing trifluoromethyl groups have been reported to exhibit enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of related compounds on human cancer cell lines revealed that this compound exhibited significant cytotoxicity at concentrations above 50 μM, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies using animal models have indicated that administration of similar sulfonyl chlorides resulted in reduced tumor growth and increased survival rates in treated subjects compared to controls .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:
- Absorption : Rapidly absorbed after administration.
- Distribution : High distribution volume due to lipophilicity from the trifluoromethyl group.
- Metabolism : Primarily metabolized by hepatic enzymes through phase I and phase II metabolic processes.
- Elimination : Excreted via urine as metabolites.
Toxicity Profile
While the biological activities are promising, toxicity studies are essential:
- Acute Toxicity : High doses may lead to liver dysfunction and enzyme inhibition.
- Chronic Exposure : Long-term exposure has been associated with endocrine disruption in animal models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via sulfonation or halogenation of precursor aromatic rings. For example, sulfonyl chlorides are often prepared by reacting sulfonic acids with chlorinating agents like PCl₅ or SOCl₂. In one protocol, benzenesulfonyl chloride derivatives are coupled with Boc-protected amines in the presence of pyridine, followed by sequential reactions with H₂S and Et₃N to yield sulfonamide intermediates . For trifluoromethyl-substituted analogs, electrophilic substitution or radical trifluoromethylation may be employed to introduce the CF₃ group before sulfonation.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- Infrared (IR) Spectroscopy : Confirms the presence of sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and nitrile (C≡N stretch at ~2250 cm⁻¹) groups .
- NMR Spectroscopy : ¹⁹F NMR identifies the trifluoromethyl group (δ ~ -60 to -65 ppm), while ¹H/¹³C NMR resolves aromatic protons and substituent effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS validates molecular weight and fragmentation patterns .
Q. What are the standard safety protocols for handling this compound?
- Methodological Answer : Due to its reactivity and toxicity:
- Use personal protective equipment (PPE) : Gloves, goggles, and respirators (type ABEK) to prevent exposure to corrosive vapors .
- Storage : Keep in a glass container at 0–6°C to minimize decomposition. Avoid moisture, as hydrolysis releases toxic gases (e.g., HCl, SO₂) .
- Emergency measures : Neutralize spills with sodium bicarbonate and ventilate the area immediately .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound as a sulfonating agent?
- Methodological Answer :
- Base selection : Use Et₃N or pyridine to scavenge HCl, improving reaction efficiency. For example, coupling with amines in CH₂Cl₂ with pyridine achieves >90% yield in sulfonamide formation .
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility, while low temperatures (0–5°C) reduce side reactions .
- Catalysis : Pd(0) catalysts (e.g., bis(dibenzylideneacetone)palladium) may accelerate cross-coupling reactions with aryl halides .
Q. How can contradictory literature data on melting points or reactivity be resolved?
- Methodological Answer :
- Purity assessment : Verify compound purity via GC (>97.5%) or HPLC. Impurities like residual solvents or byproducts (e.g., sulfonic acids) can alter melting points .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in reported physical properties .
- Reactivity studies : Conduct controlled experiments under inert atmospheres (N₂/Ar) to exclude moisture or oxygen interference, which may explain variability in sulfonation rates .
Q. What strategies mitigate instability during long-term storage or high-temperature reactions?
- Methodological Answer :
- Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture. Stabilized formulations with copper chips or antioxidants (e.g., BHT) may prolong shelf life .
- Low-temperature synthesis : Perform reactions at ≤30°C to prevent decomposition. For example, sulfonylation of amines at 0–5°C maintains reagent integrity .
- Alternative derivatives : Convert the sulfonyl chloride to more stable intermediates (e.g., sulfonamides) for storage, then regenerate the active form as needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
